1,3-Bis(2-hydroxyethyl)urea

Beschreibung

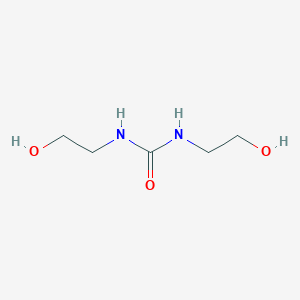

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-bis(2-hydroxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c8-3-1-6-5(10)7-2-4-9/h8-9H,1-4H2,(H2,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYGJAFGQWTAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065886 | |

| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15438-70-7 | |

| Record name | N,N′-Bis(2-hydroxyethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15438-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015438707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(2-hydroxyethyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N,N'-bis(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NN'-Bis(2-hydroxyethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Understanding the Versatility of a Unique Hydroxyalkylurea

An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(2-hydroxyethyl)urea

To the dedicated researcher, the innovative scientist, and the forward-thinking drug development professional, this guide offers a comprehensive exploration of 1,3-Bis(2-hydroxyethyl)urea. This molecule, while seemingly simple in structure, presents a fascinating interplay of reactivity and stability, stemming from the synergistic presence of a urea backbone and terminal hydroxyl groups. Its significance extends from the foundational world of polymer science to the intricate landscape of medicinal chemistry. This document is designed not merely to list properties but to provide a causal understanding of its behavior, empowering you to leverage this compound's full potential in your work. We will delve into its synthesis, reactivity, and applications, grounded in established scientific principles and validated protocols.

Core Molecular Profile and Physicochemical Properties

1,3-Bis(2-hydroxyethyl)urea, also known as N,N'-Bis(2-hydroxyethyl)urea or Diethanolurea, is a symmetrically substituted urea derivative.[1] The presence of two primary alcohol functionalities at either end of the molecule dictates its physical properties, particularly its polarity, solubility, and capacity for hydrogen bonding. These characteristics are fundamental to its application as a crosslinking agent, plasticizer, and chemical intermediate.

The molecular structure consists of a central carbonyl group bonded to two nitrogen atoms, each of which is substituted with a 2-hydroxyethyl group. This arrangement allows for significant hydrogen bonding, both as a donor (from the N-H and O-H groups) and as an acceptor (at the oxygen and nitrogen atoms), contributing to its solid state at room temperature and its solubility characteristics.[2]

Table 1: Key Physicochemical Properties of 1,3-Bis(2-hydroxyethyl)urea

| Property | Value | Source(s) |

| CAS Number | 15438-70-7 | [1][2] |

| Molecular Formula | C₅H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Appearance | Off-white to light beige solid | [1][3] |

| Melting Point | 81 - 83 °C | [3][4] |

| Boiling Point | 445.1 °C at 760 mmHg (Predicted) | [1][5] |

| Density | ~1.226 g/cm³ (Predicted) | [1][3] |

| Solubility | Slightly soluble in DMSO | [1][3] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Storage Temperature | Room temperature, sealed in dry conditions |

Synthesis Pathways: A Tale of Two Precursors

The synthesis of 1,3-Bis(2-hydroxyethyl)urea is primarily achieved through two well-established condensation reactions. The choice of method often depends on desired yield, purity requirements, and the availability of starting materials.

Method A: Reaction of Urea with Ethanolamine

This classical approach involves the condensation of urea with two equivalents of ethanolamine at elevated temperatures. The reaction proceeds via nucleophilic attack of the ethanolamine's amino group on the carbonyl carbon of urea, leading to the displacement of ammonia.

Causality Behind Experimental Choices:

-

Temperature Control: The reaction is typically conducted at temperatures between 115°C and 140°C.[2][4] Lower temperatures result in impractically slow reaction rates, while excessively high temperatures can promote the formation of unwanted byproducts and decomposition.

-

Ammonia Removal: The continuous removal of gaseous ammonia is crucial to drive the equilibrium towards the product side, thereby maximizing the yield.[2]

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidative side reactions that could compromise the purity of the final product.[4]

Method B: Reaction of Urea with Ethylene Carbonate

An alternative and often more efficient method utilizes ethylene carbonate as the hydroxyethylating agent. This pathway avoids the generation of ammonia, instead releasing carbon dioxide, which is easily removed from the reaction vessel.

Causality Behind Experimental Choices:

-

Molar Ratio: A molar ratio of 1:2 (urea to ethylene carbonate) is stoichiometric for the formation of the desired product.[4]

-

Catalysis for Efficiency: The use of synthetic zeolite catalysts is a significant process enhancement. Zeolites provide a large surface area and active sites that can dramatically increase the reaction rate and boost the final yield to as high as 98%, while significantly shortening the reaction time.[2][4]

-

Reaction Monitoring: The reaction's completion is conveniently monitored by tracking the cessation of carbon dioxide evolution. This can be done by bubbling the off-gas through a solution of barium hydroxide and observing the end of barium carbonate precipitation.[4]

Caption: Synthesis routes for 1,3-Bis(2-hydroxyethyl)urea.

Experimental Protocol: Zeolite-Catalyzed Synthesis from Urea and Ethylene Carbonate

This protocol is a self-validating system, where the yield and purity of the final product confirm the efficacy of the catalytic approach.

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. The outlet of the condenser should be connected to a gas bubbler containing a barium hydroxide solution.

-

Charge Reactants: To the flask, add urea (1.0 mol), ethylene carbonate (2.0 mol), and synthetic zeolite catalyst (containing 0.4-0.9 wt% sodium oxide) in an inert atmosphere.[4]

-

Reaction Execution: Heat the mixture with stirring to 140-150°C.[4] Maintain this temperature and monitor the gas bubbler. The reaction is complete when the evolution of carbon dioxide ceases, indicated by the absence of further barium carbonate precipitate. The typical duration is significantly reduced by the catalyst, often to 3-5 hours.[4]

-

Catalyst Removal: After cooling the reaction mixture, filter the hot solution to remove the zeolite catalyst.[4]

-

Purification: The resulting product is often of high purity. For exacting applications, recrystallization from methanol can be performed to yield a white crystalline solid.[4]

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and melting point analysis. The melting point should be sharp and consistent with the literature value (approx. 81°C).[4]

Chemical Reactivity and Stability Profile

The reactivity of 1,3-Bis(2-hydroxyethyl)urea is dominated by the urea and hydroxyl functional groups.

-

Thermal Decomposition: Like urea itself, 1,3-Bis(2-hydroxyethyl)urea can decompose at elevated temperatures. While specific studies on its decomposition are limited, analogies can be drawn from related compounds. Decomposition is expected to release ammonia and potentially other by-products.[2] Upon heating, urea and its derivatives can form biuret, triuret, and eventually polymerize into species like cyanuric acid, releasing ammonia and carbon dioxide in the process.[6]

-

Reactivity with Ammonia: The compound has been shown to react with excess ammonia at temperatures of 125°C to 150°C, suggesting the reversibility of its formation from ethanolamine under certain conditions.[2][7]

-

Hydrolysis: The urea linkage is susceptible to hydrolysis under strong acidic or basic conditions, though it is generally stable at neutral pH.

-

Incompatibilities: It is incompatible with strong oxidizing agents.[8]

-

Storage and Stability: The compound is stable under recommended storage conditions. For long-term integrity, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from direct sunlight and incompatible materials.[8]

Key Applications Across Scientific Disciplines

The bifunctional nature of 1,3-Bis(2-hydroxyethyl)urea makes it a valuable component in various fields.

Caption: Major application areas of 1,3-Bis(2-hydroxyethyl)urea.

-

Polymer Chemistry: A primary industrial use is as a modifier and plasticizer for urea-formaldehyde resins.[2][7] The incorporation of its flexible hydroxyethyl chains into the rigid polymer network enhances flexibility and reduces brittleness, improving the mechanical properties of the final material.[2]

-

Medicinal Chemistry: The molecule is structurally related to several biologically active compounds and has been investigated for its own potential therapeutic applications.[2] It is a known impurity or potential intermediate in the synthesis of water-soluble nitrosourea analogs like 1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea (HECNU), which has been studied for its antineoplastic activity.[2]

-

Cosmetic Formulations: In cosmetics, it can be used as a stabilizing agent and to enhance skin hydration and moisture retention, functioning as a humectant.[]

Safety, Handling, and Hazard Profile

As with any chemical reagent, a thorough understanding of its hazard profile is essential for safe handling. 1,3-Bis(2-hydroxyethyl)urea is classified as hazardous under GHS.

-

GHS Hazard Classification:

Table 2: GHS Precautionary Statements for Safe Handling

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[10] |

| P264 | Wash hands thoroughly after handling.[10] |

| P270 | Do not eat, drink or smoke when using this product.[10] |

| P280 | Wear protective gloves/eye protection/face protection.[10][11] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[10] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[10] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[10] |

First-Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if respiratory problems occur.[10]

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if possible. If eye irritation persists, get medical advice.[10][11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or physician if you feel unwell.[10]

Hazardous Decomposition Products: Under fire conditions, decomposition can produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).[8]

Conclusion

1,3-Bis(2-hydroxyethyl)urea is a compound of significant utility, bridging the gap between bulk polymer applications and specialized uses in medicinal and cosmetic science. Its properties are a direct result of its molecular architecture—a stable urea core functionalized with reactive hydroxyl groups. Understanding the established synthesis protocols, particularly the highly efficient zeolite-catalyzed reaction with ethylene carbonate, allows for its reliable production. A comprehensive awareness of its reactivity, stability, and safety profile is paramount for its effective and safe application in research and development. This guide serves as a foundational resource, providing the necessary technical insights to harness the full potential of this versatile chemical.

References

- EvitaChem. (n.d.). 1,3-Bis(2-hydroxyethyl)urea (EVT-308026) | 15438-70-7.

- Google Patents. (n.d.). RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production.

-

National Center for Biotechnology Information. (n.d.). 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea. PubChem Compound Database. Retrieved from [Link]

- Fisher Scientific. (2022). Safety Data Sheet: N,N'-Bis(2-hydroxyethyl)urea.

- Google Patents. (n.d.). US3560564A - Hydroxyalkylurea process.

- BLD Pharm. (n.d.). 15438-70-7 | 1,3-Bis(2-hydroxyethyl)urea.

- Angene Chemical. (2021). Safety Data Sheet: Urea,N,N'-bis(2-hydroxyethyl)-.

- Pharmaffiliates. (n.d.). CAS No: 15438-70-7 | Chemical Name: 1,3-bis(2-Hydroxyethyl)urea.

- Yeser Chemicals. (n.d.). Material Safety Data Sheet: Hydroxyethyl Urea.

-

National Center for Biotechnology Information. (n.d.). Urea, N,N-bis(2-hydroxyethyl)-N',N'-bis(2-hydroxypropyl)-. PubChem Compound Database. Retrieved from [Link]

- Ambeed. (n.d.). 15438-70-7 | 1,3-Bis(2-hydroxyethyl)urea.

- CymitQuimica. (n.d.). 1,3-Bis(2-hydroxyethyl)urea.

-

Chemsrc. (n.d.). N,N'-Bis(2-hydroxyethyl)urea | CAS#:15438-70-7. Retrieved from [Link]

- BioSpectra. (2025). UREA TESTING METHODS.

-

National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Retrieved from [Link]

-

Cosmetic Ingredient Review. (n.d.). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from [Link]

- Journals.sagepub.com. (2019). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from a publicly available journal article.

-

National Center for Biotechnology Information. (n.d.). Hydroxyethyl Urea. PubChem Compound Database. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The thermal decomposition of biurea. RSC Publishing. Retrieved from [Link]

- Chemicea Pharmaceuticals. (n.d.). 1,3-bis(2-Hydroxyethyl)urea | CAS No- 15438-70-7.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Urea, (2-hydroxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1-bis(2-Hydroxyethyl)urea - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis and thermolysis of urea and its decomposition byproducts biuret, cyanuric acid and melamine over anatase TiO2 | Request PDF. Retrieved from [Link]

Sources

- 1. N,N'-BIS(2-HYDROXYETHYL)-UREA - Safety Data Sheet [chemicalbook.com]

- 2. Buy 1,3-Bis(2-hydroxyethyl)urea (EVT-308026) | 15438-70-7 [evitachem.com]

- 3. N,N'-BIS(2-HYDROXYETHYL)-UREA | 15438-70-7 [chemicalbook.com]

- 4. RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production - Google Patents [patents.google.com]

- 5. N,N'-Bis(2-hydroxyethyl)urea | CAS#:15438-70-7 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Molecular Structure of 1,3-Bis(2-hydroxyethyl)urea

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,3-Bis(2-hydroxyethyl)urea, a symmetrical di-substituted urea derivative, holds significant interest across various scientific and industrial domains. Its unique molecular architecture, characterized by a central urea moiety flanked by two hydroxyethyl chains, imparts a desirable combination of polarity, hydrogen bonding capability, and reactivity. This guide serves as a comprehensive technical resource, delving into the core aspects of its molecular structure, synthesis, and characterization. By providing a detailed exploration of its spectroscopic signature, three-dimensional conformation, and functional properties, we aim to equip researchers and professionals with the foundational knowledge necessary for its application in polymer chemistry, cosmetic science, and beyond. This document is structured to offer not just a recitation of facts, but a causal understanding of the molecule's behavior, grounded in authoritative scientific principles.

Molecular Identity and Physicochemical Properties

1,3-Bis(2-hydroxyethyl)urea, also known as N,N'-bis(2-hydroxyethyl)urea, is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O₃ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 15438-70-7 | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 81-82 °C | [4] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Solubility | Soluble in water | General Knowledge |

The presence of four hydrogen bond donors (two -OH groups and two N-H groups) and three acceptors (one C=O group and two -OH groups) dictates its high polarity and water solubility.[1] These functional groups are central to its utility as a humectant and a modifier in polymer systems.

Synthesis of 1,3-Bis(2-hydroxyethyl)urea: A Step-by-Step Protocol

The synthesis of 1,3-Bis(2-hydroxyethyl)urea is most commonly achieved through the condensation reaction of urea with either ethanolamine or ethylene carbonate. The following protocol details a widely cited method utilizing ethanolamine, which proceeds via the displacement of ammonia.[4]

Experimental Protocol: Synthesis via Urea and Ethanolamine Condensation

Objective: To synthesize 1,3-Bis(2-hydroxyethyl)urea with a high yield and purity.

Materials:

-

Urea (reagent grade)

-

Ethanolamine (reagent grade)

-

Methanol (for crystallization)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet

-

Heating mantle with a magnetic stirrer

-

Crystallization dish

-

Vacuum filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine urea and ethanolamine in a 1:2 molar ratio.

-

Heating and Reaction: Heat the mixture with stirring to 135°C for 2 hours. This initial phase allows for the initiation of the condensation reaction.

-

Temperature Increase and Ammonia Removal: Increase the temperature to 140°C and maintain for 6 hours.[1] During this period, gaseous ammonia (NH₃) will be evolved as a byproduct. It is crucial to ensure the permanent removal of ammonia from the reaction vessel to drive the equilibrium towards product formation. This can be achieved by a gentle flow of an inert gas (e.g., nitrogen or argon) through the apparatus or by connecting the gas outlet to a fume hood.

-

Purification by Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is then purified by recrystallization from methanol.[4] Dissolve the crude product in a minimal amount of hot methanol and then allow it to cool slowly to form crystals of 1,3-Bis(2-hydroxyethyl)urea.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to remove any residual solvent.

Expected Yield: 76% by mass.[4]

Diagram of the Synthesis Workflow:

Caption: Synthesis workflow for 1,3-Bis(2-hydroxyethyl)urea.

Elucidation of the Molecular Structure

The precise arrangement of atoms and bonds in 1,3-Bis(2-hydroxyethyl)urea is fundamental to understanding its chemical behavior. This section details the spectroscopic and structural analysis of the molecule.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational states.

-

¹H NMR: The proton NMR spectrum of 1,3-Bis(2-hydroxyethyl)urea is expected to show distinct signals for the different types of protons present in the molecule. The methylene protons adjacent to the nitrogen atoms (-NH-CH₂-) and those adjacent to the hydroxyl groups (-CH₂-OH) will appear as triplets due to coupling with the neighboring methylene and NH/OH protons, respectively. The NH and OH protons will likely appear as broad singlets or triplets, depending on the solvent and concentration, due to exchange and coupling.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. We anticipate three distinct signals corresponding to the carbonyl carbon (C=O), the methylene carbons bonded to nitrogen (-NH-CH₂-), and the methylene carbons bonded to the hydroxyl group (-CH₂-OH). The carbonyl carbon will be the most downfield signal due to the deshielding effect of the double-bonded oxygen.

The IR spectrum reveals the vibrational modes of the functional groups within the molecule. Key characteristic absorption bands for 1,3-Bis(2-hydroxyethyl)urea include:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3400 | N-H stretching | Amide |

| ~3200-3500 | O-H stretching (broad) | Alcohol |

| ~2850-2960 | C-H stretching | Alkane |

| ~1630-1680 | C=O stretching (Amide I) | Urea |

| ~1520-1570 | N-H bending (Amide II) | Urea |

| ~1050-1150 | C-O stretching | Alcohol |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for 1,3-Bis(2-hydroxyethyl)urea would be observed at an m/z ratio of 148. Common fragmentation patterns would involve the loss of water (m/z 130), a hydroxyethyl group (m/z 103), or cleavage of the C-N bonds.

Three-Dimensional Structure and Conformational Analysis

Diagram of the Molecular Structure and Key Functional Groups:

Caption: 2D representation of 1,3-Bis(2-hydroxyethyl)urea.

Applications and Mechanisms of Action

The molecular structure of 1,3-Bis(2-hydroxyethyl)urea directly influences its primary applications.

Plasticizer for Urea-Formaldehyde Resins

In urea-formaldehyde (UF) resins, which are rigid and brittle thermosetting polymers, 1,3-Bis(2-hydroxyethyl)urea acts as a plasticizer. Its flexible hydroxyethyl chains can intercalate between the polymer chains, increasing the free volume and reducing intermolecular forces. This allows for greater polymer chain mobility, resulting in increased flexibility and reduced brittleness of the final resin product. The hydroxyl groups can also form hydrogen bonds with the UF resin, ensuring good compatibility and preventing phase separation.

Humectant in Cosmetic Formulations

As a humectant, 1,3-Bis(2-hydroxyethyl)urea attracts and retains moisture from the atmosphere. The numerous hydrogen bonding sites on the molecule, particularly the hydroxyl groups, readily interact with water molecules. When applied to the skin in a cosmetic formulation, it helps to hydrate the stratum corneum by drawing water to the skin's surface and reducing transepidermal water loss.

Safety and Handling

1,3-Bis(2-hydroxyethyl)urea is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation.[5] It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling the solid material. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The molecular structure of 1,3-Bis(2-hydroxyethyl)urea, with its central urea core and flexible hydroxyethyl arms, is the key to its versatile functionality. A thorough understanding of its synthesis, spectroscopic properties, and three-dimensional nature is essential for its effective utilization in research and industrial applications. This guide has provided a detailed overview of these aspects, offering a solid foundation for further investigation and application development. The continued exploration of this and similar molecules holds promise for the creation of advanced materials and formulations with tailored properties.

References

-

EvitaChem. (n.d.). 1,3-Bis(2-hydroxyethyl)urea. Retrieved from EvitaChem website.[1]

-

Google Patents. (n.d.). RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production. Retrieved from [3]

-

Google Patents. (n.d.). US3560564A - Hydroxyalkylurea process. Retrieved from [6]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved from [Link][7]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link][8]

-

European Patent Office. (2021). EP3442941B1 - Process for preparation of carmustine. Retrieved from [Link][9]

-

SciSpace. (n.d.). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Retrieved from [Link][10]

-

ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. Retrieved from [Link][11]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link][12]

-

ResearchGate. (n.d.). (a) ¹H NMR spectra and (b) ¹³C NMR spectra of the formation of.... Retrieved from [Link][13]

-

NIST. (n.d.). Urea, (2-hydroxyethyl)-. Retrieved from [Link][14]

-

Der Pharma Chemica. (n.d.). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Retrieved from [Link][15]

-

PubChem. (n.d.). 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea. Retrieved from [Link][5]

-

ResearchGate. (n.d.). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. Retrieved from [Link][4]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link][16]

-

Materials Project. (n.d.). Materials Explorer. Retrieved from [Link][17]

-

ResearchGate. (n.d.). 13C NMR spectra of (a) urea solution; (b) NaOH/urea solution; (c) cellulose/NaOH solution; (d) cellulose/NaOH/urea solution. Retrieved from [Link][18]

-

ResearchGate. (n.d.). FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised.... Retrieved from [Link][19]

-

Pharmaffiliates. (n.d.). CAS No : 15438-70-7 | Chemical Name : 1,3-bis(2-Hydroxyethyl)urea. Retrieved from [Link][20]

-

SpectraBase. (n.d.). 1,3-Bis(hydroxymethyl)urea - Optional[FTIR] - Spectrum. Retrieved from [Link][21]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link][23]

-

ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Retrieved from [Link][24]

-

ResearchGate. (n.d.). Hydroxyethyl Urea Crystal Hydrate: Experimental and Theoretical Study. Retrieved from [Link][25]

-

ResearchGate. (n.d.). -Mass spectrum of urea content. Retrieved from [Link][26]

-

ResearchGate. (n.d.). Hydroxyethyl Urea Crystal Hydrate: Experimental and Theoretical Study. Retrieved from [Link][27]

-

SpectraBase. (n.d.). Urea, (2-hydroxyethyl)- - Optional[MS (GC)] - Spectrum. Retrieved from [Link][28]

Sources

- 1. Buy 1,3-Bis(2-hydroxyethyl)urea (EVT-308026) | 15438-70-7 [evitachem.com]

- 2. 1,3-Bis(2-hydroxyethyl)urea | 15438-70-7 [sigmaaldrich.cn]

- 3. RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea | C9H20N2O5 | CID 54130249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294) [hmdb.ca]

- 9. data.epo.org [data.epo.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. Urea, (2-hydroxyethyl)- [webbook.nist.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 17. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 21. spectrabase.com [spectrabase.com]

- 22. Urea [webbook.nist.gov]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 1,3-Bis(2-hydroxyethyl)urea (CAS 15438-70-7): Properties, Synthesis, and Applications for the Research Professional

Introduction: Unveiling a Multifaceted Molecule

1,3-Bis(2-hydroxyethyl)urea, registered under CAS number 15438-70-7, is a chemical compound that, while not a household name, holds significant relevance across diverse scientific and industrial fields. From its application as a key component in polymer chemistry to its critical role as a process impurity in the manufacturing of life-saving pharmaceuticals, a thorough understanding of this molecule is indispensable for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of 1,3-Bis(2-hydroxyethyl)urea, delving into its physicochemical properties, synthesis methodologies, and varied applications, with a particular focus on its implications for the pharmaceutical industry.

Physicochemical Properties: A Quantitative Overview

1,3-Bis(2-hydroxyethyl)urea is a solid at room temperature, appearing as an off-white to light beige powder or as colorless crystals.[1] Its chemical structure, characterized by a central urea moiety flanked by two hydroxyethyl groups, imparts a high degree of polarity and hydrogen bonding capability. This structure dictates its physical and chemical behavior, including its solubility and thermal stability. A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 15438-70-7 | [1] |

| Molecular Formula | C₅H₁₂N₂O₃ | [2] |

| Molecular Weight | 148.16 g/mol | [2] |

| Synonyms | N,N'-Bis(2-hydroxyethyl)urea, Diethylolurea | [2] |

| Appearance | Off-white to light beige solid | [1] |

| Melting Point | 83 °C | [1] |

| Boiling Point | 445.1 ± 30.0 °C (Predicted) | [1] |

| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | DMSO (Slightly) | [1][2] |

| pKa | 13.09 ± 0.46 (Predicted) | [1][2] |

| InChI Key | KSYGJAFGQWTAFW-UHFFFAOYSA-N | [3] |

Synthesis of 1,3-Bis(2-hydroxyethyl)urea: Methodologies and Mechanisms

The synthesis of 1,3-Bis(2-hydroxyethyl)urea can be achieved through several routes, primarily involving the reaction of urea with a C2 synthon. The choice of methodology often depends on the desired yield, purity, and process scalability. Two prevalent methods are detailed below.

Method 1: Condensation of Urea with Ethanolamine

This method involves the direct condensation of urea with ethanolamine. The reaction proceeds at elevated temperatures, leading to the formation of 1,3-Bis(2-hydroxyethyl)urea and the liberation of ammonia gas.

Experimental Protocol

-

Combine urea and an excess of ethanolamine in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

-

Heat the mixture to 135°C and maintain for 2 hours under a constant, gentle stream of inert gas to facilitate the removal of evolved ammonia.[4]

-

Increase the temperature to 140°C and continue the reaction for an additional 6 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ethyl acetate, to yield colorless crystals of 1,3-Bis(2-hydroxyethyl)urea.[1]

Caption: Synthesis via condensation of urea and ethanolamine.

Method 2: Reaction of Urea with Ethylene Carbonate

An alternative and efficient method utilizes ethylene carbonate as the reactant with urea. This pathway is catalyzed by synthetic zeolites and offers high yields and shorter reaction times.

Experimental Protocol

-

In a reaction flask, combine urea and ethylene carbonate in a 1:2 molar ratio.

-

Add a catalytic amount of a synthetic zeolite containing sodium oxide and optionally potassium oxide.

-

Heat the mixture to 140-150°C with stirring until the evolution of carbon dioxide ceases.

-

After the reaction is complete, the solid catalyst is removed by filtration.

-

The resulting product is of high purity.

Applications in Research and Industry

The unique chemical structure of 1,3-Bis(2-hydroxyethyl)urea lends itself to a variety of applications, ranging from materials science to cosmetics and pharmaceuticals.

Polymer Chemistry and Material Science

In the realm of polymer chemistry, 1,3-Bis(2-hydroxyethyl)urea serves as a valuable plasticizer in urea-formaldehyde resins.[5] Its incorporation into the polymer matrix enhances flexibility and reduces brittleness. Furthermore, its bifunctional nature, with two hydroxyl groups, allows it to act as a crosslinking agent in the formulation of adhesives and coatings, thereby improving their thermal stability and mechanical properties.[5]

Cosmetic Formulations

Within the cosmetic industry, 1,3-Bis(2-hydroxyethyl)urea is utilized as a stabilizing and hydrating agent .[6] Its hygroscopic nature allows it to attract and retain moisture, enhancing skin hydration.

Role in Drug Development: The Carmustine Impurity

For professionals in drug development, a critical aspect of 1,3-Bis(2-hydroxyethyl)urea is its status as a known impurity in the synthesis of the anticancer drug Carmustine (BCNU). Carmustine is a nitrosourea alkylating agent used in chemotherapy. The synthesis of Carmustine can produce 1,3-Bis(2-hydroxyethyl)urea as a byproduct. Given the stringent regulatory requirements for pharmaceutical purity, the detection, quantification, and control of such impurities are of paramount importance to ensure the safety and efficacy of the final drug product.

The presence of impurities can potentially impact the stability of the active pharmaceutical ingredient (API). While specific studies on the kinetic effects of 1,3-Bis(2-hydroxyethyl)urea on Carmustine degradation are not extensively documented in publicly available literature, it is a fundamental principle of pharmaceutical science that impurities can alter the degradation profile of a drug. Therefore, robust analytical methods are essential to monitor its levels in Carmustine preparations.

Caption: Role as a process impurity in Carmustine synthesis.

Analytical Characterization

A suite of analytical techniques is employed for the identification and quantification of 1,3-Bis(2-hydroxyethyl)urea. The choice of method depends on the matrix in which the compound is present and the required sensitivity.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for the structural elucidation of 1,3-Bis(2-hydroxyethyl)urea. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its identity.[4][7]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.[4][7]

-

Mass Spectrometry (MS) : Coupled with techniques like Gas Chromatography (GC-MS), mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, aiding in its identification.[5]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile and widely used technique for the separation, identification, and quantification of 1,3-Bis(2-hydroxyethyl)urea, particularly in the context of pharmaceutical impurity profiling. A typical method would involve a reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water with a pH modifier, and UV detection.[8]

Safety and Handling

1,3-Bis(2-hydroxyethyl)urea is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1,3-Bis(2-hydroxyethyl)urea (CAS 15438-70-7) is a molecule with a diverse range of applications, underscoring the importance of understanding its fundamental properties. For researchers in materials science and cosmetics, it offers valuable functionalities as a plasticizer, crosslinker, and humectant. For professionals in the pharmaceutical industry, particularly those involved in the development and manufacturing of nitrosourea-based chemotherapeutics like Carmustine, a comprehensive knowledge of this compound as a potential impurity is crucial for ensuring drug quality, safety, and regulatory compliance. The synthetic routes and analytical methods detailed in this guide provide a solid foundation for scientists working with this versatile chemical.

References

- EvitaChem. (n.d.). Buy 1,3-Bis(2-hydroxyethyl)urea (EVT-308026) | 15438-70-7.

- ChemicalBook. (2023). N,N'-BIS(2-HYDROXYETHYL)-UREA.

- ResearchGate. (2016). Structure of Urea , N,N´-bis(2-hydroxyethyl) present in Quercus infectoria using GC-MS analysis.

- Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627–1632.

- Zarzyka, I. (2008). Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. Przemysł Chemiczny, 87(10), 1048-1052.

- Cosmetic Ingredient Review. (2019). Safety Assessment of Hydroxyethyl Urea as Used in Cosmetics.

- Sigma-Aldrich. (n.d.). 1,3-Bis(2-hydroxyethyl)urea | 15438-70-7.

- Pharmaffiliates. (n.d.). CAS No : 15438-70-7 | Chemical Name : 1,3-bis(2-Hydroxyethyl)urea.

- ResearchGate. (n.d.). (a) ¹H NMR spectra and (b) ¹³C NMR spectra of the formation of....

- Laskar, P. A., & Ayres, J. W. (1977). Degradation of carmustine in aqueous media. Journal of Pharmaceutical Sciences, 66(8), 1073–1076.

- Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube.

- BOC Sciences. (n.d.). CAS 15438-70-7 Urea,N,N'-bis(2-hydroxyethyl)-.

- Hadji-Minaglou-Gonzalvez, M. F., Gayte-Sorbier, A., Airaudo, C. B., et al. (1992).

- Steinhof, O., et al. (n.d.). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. SciSpace.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294).

- Sigma-Aldrich. (n.d.). 1,3-Bis(2-hydroxyethyl)urea | 15438-70-7.

- Cosmetic Ingredient Review. (2018). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics.

- PubChem. (n.d.). Hydroxyethyl Urea.

- ChemicalBook. (2023). N,N'-BIS(2-HYDROXYETHYL)-UREA | 15438-70-7.

- Semantic Scholar. (n.d.). Degradation of carmustine in aqueous media.

- NIST. (n.d.). Urea, (2-hydroxyethyl)-.

- Chemicea Pharmaceuticals. (n.d.). 1,3-bis(2-Hydroxyethyl)urea | CAS No- 15438-70-7.

- Beylot, M., et al. (1994). Determination of (13C) urea enrichment by gas chromatography/mass spectrometry and gas chromatography/isotope ratio mass spectrometry. Biological Mass Spectrometry, 23(8), 510-513.

- ResearchGate. (n.d.). Determination of C-13 and N-15 enrichments of urea in plasma....

- CymitQuimica. (n.d.). 1,3-Bis(2-hydroxyethyl)urea.

- European Patent Office. (2021). PROCESS FOR PREPARATION OF CARMUSTINE.

Sources

- 1. N,N'-BIS(2-HYDROXYETHYL)-UREA CAS#: 15438-70-7 [m.chemicalbook.com]

- 2. N,N'-BIS(2-HYDROXYETHYL)-UREA | 15438-70-7 [chemicalbook.com]

- 3. 1,3-Bis(2-hydroxyethyl)urea | 15438-70-7 [sigmaaldrich.com]

- 4. Buy 1,3-Bis(2-hydroxyethyl)urea (EVT-308026) | 15438-70-7 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

- 7. researchgate.net [researchgate.net]

- 8. Analytical methods for measuring urea in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of N,N'-bis(2-hydroxyethyl)urea: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of N,N'-bis(2-hydroxyethyl)urea, a versatile compound with applications in pharmaceuticals and cosmetics. This document delves into the core synthetic methodologies, providing not just procedural steps but also the underlying chemical principles and mechanistic insights that govern these transformations. By offering a detailed exploration of the reaction pathways, experimental protocols, and characterization data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize, purify, and characterize this important molecule.

Introduction: Unveiling N,N'-bis(2-hydroxyethyl)urea

N,N'-bis(2-hydroxyethyl)urea, also known as 1,3-bis(2-hydroxyethyl)urea, is a symmetrically substituted urea derivative characterized by the presence of two hydroxyethyl groups attached to its nitrogen atoms. Its utility spans various industrial and scientific domains, from being a key component in the production of polyurethane foams to acting as a stabilizing and hydrating agent in cosmetic formulations.[1] In the pharmaceutical sector, it serves as a valuable building block in the synthesis of more complex molecules.

This guide will focus on the two predominant and industrially relevant synthetic routes for N,N'-bis(2-hydroxyethyl)urea: the reaction of urea with ethanolamine and the reaction of urea with ethylene carbonate. Each method will be presented with a detailed, step-by-step protocol, a discussion of the reaction mechanism, and insights into the critical experimental parameters that influence yield and purity.

Synthetic Methodologies: A Tale of Two Precursors

The synthesis of N,N'-bis(2-hydroxyethyl)urea is primarily achieved through two accessible and scalable pathways. The choice between these methods often depends on factors such as starting material availability, desired purity, and reaction scale.

The Urea-Ethanolamine Pathway: A Direct Amination Approach

This classical method involves the direct condensation of urea with two equivalents of ethanolamine. The reaction proceeds at elevated temperatures, leading to the formation of the desired product and the liberation of ammonia gas.

The reaction between urea and ethanolamine is not a simple nucleophilic substitution. At elevated temperatures, urea undergoes a reversible decomposition to form isocyanic acid (HNCO) and ammonia.[2] The highly reactive isocyanic acid then serves as the key electrophilic intermediate.

The mechanism can be conceptualized in the following steps:

-

Urea Decomposition: Urea is in equilibrium with isocyanic acid and ammonia. This equilibrium is shifted towards the products at higher temperatures.

-

Nucleophilic Attack: The primary amine of ethanolamine acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid to form N-(2-hydroxyethyl)urea as an intermediate.

-

Second Addition: A second molecule of ethanolamine reacts with another molecule of isocyanic acid (or potentially with the intermediate N-(2-hydroxyethyl)urea at higher temperatures, though the former is more likely) to yield the final product, N,N'-bis(2-hydroxyethyl)urea.

The continuous removal of ammonia from the reaction mixture is crucial to drive the equilibrium towards product formation.[3]

Caption: Proposed reaction mechanism for the synthesis of N,N'-bis(2-hydroxyethyl)urea from urea and ethylene carbonate.

This protocol is adapted from a patented method designed for high yield and reduced reaction time. [4] Materials:

-

Urea

-

Ethylene carbonate

-

Synthetic zeolites containing 0.4-0.9 wt% of sodium oxide and 1.0-5.5 wt% of potassium oxide [4]* Methanol (for purification, if necessary)

Equipment:

-

Three-necked flask equipped with a reflux condenser, thermometer, and mechanical stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a three-necked flask, charge urea and ethylene carbonate in a 1:2 molar ratio. Add the synthetic zeolite catalyst.

-

Heating and Reaction: Heat the mixture to 140-150°C with continuous stirring. [4]Monitor the reaction by observing the cessation of carbon dioxide evolution. The reaction is typically complete within 3 hours under these conditions.

-

Catalyst Removal: After the reaction is complete, cool the mixture and separate the zeolite catalyst by filtration.

-

Purification: The product obtained is often of high purity. If further purification is required, recrystallization from methanol can be performed.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Up to 98% | [4] |

| Melting Point | 81°C | [4] |

Characterization of N,N'-bis(2-hydroxyethyl)urea

The identity and purity of the synthesized N,N'-bis(2-hydroxyethyl)urea must be confirmed through various analytical techniques.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations (around 3300-3400 cm⁻¹), C=O stretching of the urea carbonyl group (around 1630-1680 cm⁻¹), and the O-H stretching of the hydroxyl groups (a broad peak around 3200-3500 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons adjacent to the nitrogen and oxygen atoms, as well as signals for the N-H and O-H protons. The exact chemical shifts will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon and the two methylene carbons of the hydroxyethyl groups.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (148.16 g/mol ).

While specific spectral data with detailed peak assignments are not readily available in a single comprehensive source, a combination of the cited literature confirms the use of these techniques for structural elucidation. [3]

Applications in Research and Drug Development

N,N'-bis(2-hydroxyethyl)urea is not only a product of academic interest but also a compound with practical applications:

-

Precursor for Polyurethanes: The hydroxyl groups of N,N'-bis(2-hydroxyethyl)urea can react with isocyanates to form polyurethanes with modified properties. [5]* Cosmetic Formulations: It is used as a humectant and moisturizing agent in skin and hair care products due to its ability to retain water. [6]* Pharmaceutical Synthesis: It can serve as a scaffold or intermediate in the synthesis of more complex, biologically active molecules. Its structure offers multiple points for further chemical modification.

Conclusion

The synthesis of N,N'-bis(2-hydroxyethyl)urea can be effectively achieved through two primary methods: the reaction of urea with ethanolamine and the reaction of urea with ethylene carbonate. The choice of method will be dictated by the specific requirements of the researcher, including scale, desired purity, and available resources. The urea-ethylene carbonate route, particularly when catalyzed, offers a high-yield and potentially greener alternative. This guide has provided the necessary theoretical background, detailed experimental protocols, and characterization information to empower scientists in their pursuit of synthesizing and utilizing this versatile chemical compound.

References

-

Guerrero-Alburquerque, N., Zhao, S., Rentsch, D., & Malfait, W. J. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1583. [Link]

-

MySkinRecipes. N,N'-BIS(2-HYDROXYETHYL)UREA. [Link]

-

PubChem. Urea, N,N-bis(2-hydroxyethyl)-. National Center for Biotechnology Information. [Link]

-

ResearchGate. Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea. [Link]

-

ResearchGate. Products of Reaction Between N,N '-Bis(2-hydroxyethyl)urea and Ethylene Carbonate and their Application to Obtain Polyurethane Foams. [Link]

-

ResearchGate. Products of Reaction Between N,N '-Bis(2-hydroxyethyl)urea and Ethylene Carbonate and their Application to Obtain Polyurethane Foams. [Link]

- Google Patents. Method for 1,3-bis(2-hydroxyethyl)urea production.

-

Simons, J. K. (1945). ETHYLENEUREA. II. SYNTHESES FROM ETHYLENE GLYCOL OR ETHANOLAMINE AND UREA (OR CARBON DIOXIDE AND AMMONIA). Journal of the American Chemical Society, 67(4), 587-589. [Link]

- Google P

-

ResearchGate. Structure of Urea , N,N´-bis(2-hydroxyethyl) present in Quercus infectoria using GC-MS analysis. [Link]

-

NIST WebBook. Urea, (2-hydroxyethyl)-. [Link]

-

Doc Brown's Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. [Link]

-

mzCloud. N tert Butyl N 2 hydroxyethyl urea. [Link]

-

NIST WebBook. Urea, (2-hydroxyethyl)- IR Spectrum. [Link]

- Google Patents. Method for 1,3-bis(2-hydroxyethyl)urea production.

-

Chemsrc. N,N'-Bis(2-hydroxyethyl)urea. [Link]

-

PubMed. Synthesis of 1-(2-hydroxyethyl)-1-nitrosourea and comparison of its carcinogenicity with that of 1-ethyl-1-nitrosourea. [Link]

-

PubChem. Urea, N,N-bis(2-hydroxyethyl)-N',N'-bis(2-hydroxypropyl)-. [Link]

-

PubMed Central. Synthesis of Ethylene Carbonate by Urea Transesterification Using Zeolitic Imidazolate Framework Derived Fe-Doped ZnO Catalysts. [Link]

-

Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Cosmetic Ingredient Review. [Link]

-

Green Chemistry. Transesterification of urea and ethylene glycol to ethylene carbonate as an important step for urea based dimethyl carbonate synthesis. [Link]

-

SpectraBase. 1,1-bis(2-Hydroxyethyl)urea. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production - Google Patents [patents.google.com]

- 5. N,N'-BIS(2-HYDROXYETHYL)-UREA CAS#: 15438-70-7 [m.chemicalbook.com]

- 6. sciencemadness.org [sciencemadness.org]

An In-Depth Technical Guide to 1,3-Bis(2-hydroxyethyl)urea: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,3-Bis(2-hydroxyethyl)urea, a versatile organic compound with significant applications in polymer chemistry and beyond. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's properties and handling.

Introduction

1,3-Bis(2-hydroxyethyl)urea, also known as N,N'-Bis(2-hydroxyethyl)urea, is a symmetrically disubstituted urea derivative. Its structure, featuring a central urea moiety flanked by two hydroxyethyl groups, imparts unique properties that make it a valuable component in various industrial and research applications. The presence of hydroxyl groups enhances its polarity and potential for hydrogen bonding, influencing its physical state, solubility, and reactivity. This guide will delve into the fundamental aspects of this compound, from its synthesis to its characteristic properties and primary uses.

Molecular Structure and Identification

The foundational step in understanding the behavior of any chemical compound lies in its molecular structure. 1,3-Bis(2-hydroxyethyl)urea's structure is key to its physical and chemical properties.

Caption: Molecular Structure of 1,3-Bis(2-hydroxyethyl)urea.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,3-bis(2-hydroxyethyl)urea |

| Synonyms | N,N'-Bis(2-hydroxyethyl)urea, Diethanolurea |

| CAS Number | 15438-70-7[1][2] |

| Molecular Formula | C₅H₁₂N₂O₃[2] |

| Molecular Weight | 148.16 g/mol [2] |

| InChI Key | KSYGJAFGQWTAFW-UHFFFAOYSA-N[2] |

| Canonical SMILES | C(CO)NC(=O)NCCO[2] |

Physical Properties

The physical characteristics of 1,3-Bis(2-hydroxyethyl)urea are summarized in the table below. These properties are crucial for its handling, storage, and application in various formulations. It is a solid at room temperature.[2][3]

Table 2: Physical Properties of 1,3-Bis(2-hydroxyethyl)urea

| Property | Value | Source |

| Melting Point | 81-83 °C | [1][4] |

| Boiling Point (Predicted) | 445.1 ± 30.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 1.226 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.09 ± 0.46 | [4] |

| Solubility | Slightly soluble in DMSO | [4] |

| Hydrogen Bond Donor Count | 4 | [2][3] |

| Hydrogen Bond Acceptor Count | 3 | [2][3] |

Chemical Properties and Reactivity

Thermal Decomposition

Like many urea derivatives, 1,3-Bis(2-hydroxyethyl)urea can undergo thermal decomposition at elevated temperatures. This process typically involves the release of ammonia and the potential formation of condensation products such as biuret and triuret analogues.[3] Understanding the thermal stability is critical for its use in high-temperature applications, such as in polymer processing.

Reactivity with Ammonia

Studies have shown that 1,3-Bis(2-hydroxyethyl)urea can react with excess ammonia at temperatures between 125°C and 150°C, leading to various reaction products.[2][3] This reactivity highlights the dynamic nature of the urea functional group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene (-CH₂-) and hydroxyl (-OH) protons of the hydroxyethyl groups, as well as the N-H protons of the urea moiety. The methylene protons adjacent to the nitrogen and hydroxyl groups would likely appear as distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the urea group (expected in the 160-180 ppm region) and the two different methylene carbons of the hydroxyethyl chains.[5] The carbon attached to the oxygen would be deshielded and appear at a higher chemical shift compared to the carbon attached to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-Bis(2-hydroxyethyl)urea is predicted to exhibit characteristic absorption bands:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibrations of the urea group.[6]

-

O-H stretching: A broad band, likely overlapping with the N-H stretch, in the 3200-3500 cm⁻¹ region, corresponding to the hydroxyl groups.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ range from the methylene groups.

-

C=O stretching (Amide I band): A strong absorption peak around 1640-1680 cm⁻¹ characteristic of the urea carbonyl group.

-

N-H bending (Amide II band): An absorption around 1550-1620 cm⁻¹.

-

C-N stretching: Bands in the 1400-1450 cm⁻¹ region.[6]

-

C-O stretching: A strong band in the 1000-1250 cm⁻¹ range from the alcohol groups.

Mass Spectrometry (MS)

In mass spectrometry, 1,3-Bis(2-hydroxyethyl)urea would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (148.16 g/mol ). Common fragmentation patterns for ureas involve cleavage of the C-N bonds and rearrangements, which would lead to characteristic fragment ions.

Synthesis and Purification

1,3-Bis(2-hydroxyethyl)urea can be synthesized through several methods, primarily involving the reaction of urea with a source of the hydroxyethyl group.

Caption: General Synthesis Workflow for 1,3-Bis(2-hydroxyethyl)urea.

Experimental Protocol: Synthesis from Urea and Ethanolamine

This protocol is based on established methods for the synthesis of hydroxyalkylureas.

Materials:

-

Urea

-

Ethanolamine

-

Reaction flask with a reflux condenser and stirrer

-

Heating mantle

-

Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

-

Combine urea and ethanolamine in a 1:2 molar ratio in the reaction flask.[1]

-

Maintain the reaction system under a slight positive pressure of an inert gas.

-

Heat the mixture with stirring to 115°C.[7]

-

Continue heating at this temperature for approximately 3-4 hours, or until the evolution of ammonia gas has substantially ceased.[8]

-

Allow the reaction mixture to cool, resulting in a crude product.

Experimental Protocol: Synthesis using a Catalyst

To enhance the reaction rate and yield, synthetic zeolites can be employed as catalysts.

Materials:

-

Urea

-

Ethylene Carbonate

-

Synthetic Zeolites (e.g., containing sodium and potassium oxides)

-

Reaction vessel with overhead stirring and gas outlet

Procedure:

-

Charge the reaction vessel with urea and ethylene carbonate in a 1:2 molar ratio.[1]

-

Add the synthetic zeolite catalyst.

-

Heat the mixture to 140-150°C with stirring in an inert atmosphere.[1]

-

Maintain the temperature until the evolution of carbon dioxide ceases, indicating the completion of the reaction.

-

Filter the hot reaction mixture to remove the zeolite catalyst. The filtrate contains the crude product.

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a white crystalline solid.

Materials:

-

Crude 1,3-Bis(2-hydroxyethyl)urea

-

Methanol (or other suitable solvent)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude product in a minimum amount of hot methanol.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the purified crystals, for example, in a vacuum oven.

Applications

The unique structure of 1,3-Bis(2-hydroxyethyl)urea lends itself to several important applications.

Polymer Chemistry

A primary application of 1,3-Bis(2-hydroxyethyl)urea is as a plasticizer for urea-formaldehyde (UF) resins.[3][9] Plasticizers are additives that increase the flexibility and reduce the brittleness of polymers. The hydroxyl groups of 1,3-Bis(2-hydroxyethyl)urea can form hydrogen bonds with the UF resin polymer chains, disrupting the rigid intermolecular forces and allowing for greater chain mobility. This results in a more pliable and durable material.

Medicinal and Cosmetic Chemistry

Due to its structural similarity to other biologically active compounds, 1,3-Bis(2-hydroxyethyl)urea has been investigated for potential therapeutic applications.[3] In the field of cosmetics, the related compound hydroxyethyl urea is used as a humectant and moisturizing agent, suggesting that 1,3-Bis(2-hydroxyethyl)urea may possess similar properties beneficial for skin and hair care formulations.[10] It is also used as a stabilizing agent in cosmetic formulations to enhance skin hydration.[6]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 1,3-Bis(2-hydroxyethyl)urea.

Table 3: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves.

-

Use safety glasses with side shields or goggles.

-

In case of dust formation, use a NIOSH-approved respirator.

-

Wear a lab coat or other protective clothing.

Handling and Storage:

-

Handle in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Toxicological Information

Detailed toxicological studies specifically on 1,3-Bis(2-hydroxyethyl)urea are not widely available in the public domain. However, data on the closely related "hydroxyethyl urea" suggest low acute toxicity via oral and dermal routes. Studies on hydroxyethyl urea have also shown it to be a slight skin and eye irritant in animal models.[10] Given the structural similarities, it is prudent to handle 1,3-Bis(2-hydroxyethyl)urea with care to avoid irritation.

Conclusion

1,3-Bis(2-hydroxyethyl)urea is a valuable chemical with well-defined physical and chemical properties. Its synthesis is achievable through straightforward condensation reactions, and its applications, particularly as a plasticizer, are significant in the polymer industry. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and industrial settings.

References

- RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production - Google Patents. (n.d.).

- US3560564A - Hydroxyalkylurea process - Google Patents. (n.d.).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]

-

Cardona, F., & Soldaini, G. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. [Link]

-

SpectraBase. (n.d.). 1,3-Bis(hydroxymethyl)urea - Optional[FTIR] - Spectrum. Retrieved from [Link]

- CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea - Google Patents. (n.d.).

-

Cosmetic Ingredient Review. (2018, November 9). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of (2-hydroxyethyl)urea as a function of urea/ethanolamine ratio from 0.5:1 to 6:1. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2010, September 3). FULL PUBLIC REPORT Urea, N-(hydroxyethyl)- (INCI Name). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea. Retrieved from [Link]

-

Cosmetic Ingredient Review. (n.d.). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Urea - Registration Dossier. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Urea, (2-hydroxyethyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). Urea, (2-hydroxyethyl)- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroxyethyl Urea Crystal Hydrate: Experimental and Theoretical Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Urea and ethanolamine as a mixed plasticizer for thermoplastic starch. Retrieved from [Link]

-

Journal of Materials Chemistry A. (2013, August 9). Progress in bio-based plastics and plasticizing modifications. Retrieved from [Link]

-

RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) ¹H NMR spectra and (b) ¹³C NMR spectra of the formation of 2-hydroxyethyl urea from ethanolamine and urea. Retrieved from [Link]

-

Langmuir. (2007, September 13). Diversifying the solid state and lyotropic phase behavior of nonionic urea-based surfactants. Retrieved from [Link]

-

Semantic Scholar. (2012, December 15). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Retrieved from [Link]

-

ResearchGate. (n.d.). Products of Reaction Between N,N '-Bis(2-hydroxyethyl)urea and Ethylene Carbonate and their Application to Obtain Polyurethane Foams. Retrieved from [Link]

Sources

- 1. RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production - Google Patents [patents.google.com]

- 2. Buy 1,3-Bis(2-hydroxyethyl)urea (EVT-308026) | 15438-70-7 [evitachem.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]

- 8. CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. cir-safety.org [cir-safety.org]

Solubility Profile of 1,3-Bis(2-hydroxyethyl)urea: A Technical Guide

An In-depth Technical Guide for Scientific Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Bis(2-hydroxyethyl)urea (CAS No. 15438-70-7). Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles, available data, and robust experimental protocols. Due to the limited availability of quantitative public data, this guide emphasizes the foundational principles of solubility, structural analysis, and provides a self-validating experimental workflow for determining the solubility profile in any relevant solvent system.

Introduction and Core Principles

1,3-Bis(2-hydroxyethyl)urea, also known as N,N'-Bis(2-hydroxyethyl)urea, is a symmetrical urea derivative with the molecular formula C₅H₁₂N₂O₃ and a molecular weight of 148.16 g/mol .[1] Its structure is characterized by a central urea moiety flanked by two hydroxyethyl groups. This unique arrangement imparts significant polarity and a high capacity for hydrogen bonding, which are the primary determinants of its solubility.

Understanding the solubility of this compound is critical for a range of applications, from its use as a plasticizer in urea-formaldehyde resins to its potential in pharmaceutical formulations and polymer chemistry.[1] The core principle governing its solubility is the maxim "like dissolves like." The presence of multiple polar functional groups—two hydroxyl (-OH) groups and a urea (-NH-C(=O)-NH-) core—dictates a strong affinity for polar solvents.

The molecule possesses four hydrogen bond donor sites (the two -OH protons and two -NH protons) and three primary hydrogen bond acceptor sites (the carbonyl oxygen and the two hydroxyl oxygens), making it an excellent candidate for dissolution in polar protic solvents like water and alcohols.[1]

Molecular Interactions and Solubility: A Theoretical Framework

The dissolution of 1,3-Bis(2-hydroxyethyl)urea is an enthalpically driven process in polar solvents, where the energy released from strong solute-solvent interactions (solvation) overcomes the solute-solute interactions in the crystal lattice.

Caption: Dissolution mechanism of 1,3-Bis(2-hydroxyethyl)urea (BHEU).

In this process:

-

Lattice Disruption: Energy is required to break the intermolecular hydrogen bonds holding the 1,3-Bis(2-hydroxyethyl)urea molecules together in their solid crystalline state.

-

Solvent Cavity Formation: Energy is used to separate solvent molecules to create space for the solute molecule.

-

Solvation: Strong hydrogen bonds form between the hydroxyl and urea groups of the solute and the polar solvent molecules (e.g., water, methanol). This energy release is the primary driver for dissolution.

Solubility Profile of 1,3-Bis(2-hydroxyethyl)urea

Table 1: Summary of Solubility Data and Predictions

| Solvent | Solvent Type | Polarity Index | Known / Predicted Solubility | Rationale & Citations |

| Water | Polar Protic | 10.2 | Soluble | Stated as soluble. The high polarity and extensive H-bonding capacity support high solubility. A calculated value of 1.5 g/L at 25°C exists, but this appears low and may not reflect experimental results.[4] |

| Methanol | Polar Protic | 5.1 | Soluble (especially when heated) | Used as a recrystallization solvent, indicating good solubility at elevated temperatures and lower solubility at room/cold temperatures.[1][5] |

| Ethanol | Polar Protic | 4.3 | Predicted Soluble | Structurally similar to methanol, though slightly less polar. Expected to readily dissolve the compound. The related compound, urea, is soluble in ethanol.[6][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Slightly Soluble | Several chemical suppliers list the solubility in DMSO as "slight".[5][8] |

| Glycerol | Polar Protic | 7.9 | Predicted Highly Soluble | Glycerol's three hydroxyl groups make it an excellent H-bonding partner. The parent compound, urea, is highly soluble in glycerol. |